1,4-Naphthalenedione, 2,7-dihydroxy-
Description
1,4-Naphthalenedione (naphthoquinone) derivatives are a class of organic compounds characterized by a bicyclic aromatic system with two ketone groups at the 1,4-positions. The compound 2,7-dihydroxy-1,4-naphthalenedione features hydroxyl groups at the 2- and 7-positions, which significantly influence its electronic properties, solubility, and biological interactions. Hydroxy-substituted naphthoquinones are notable for their redox activity, making them relevant in medicinal chemistry (e.g., as antioxidants or enzyme inhibitors) and materials science .
Properties
IUPAC Name |
4,7-dihydroxynaphthalene-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O4/c11-5-1-2-6-7(3-5)10(14)9(13)4-8(6)12/h1-4,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJPXJATWIBOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C(=O)C=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461900 | |
| Record name | 1,4-Naphthalenedione, 2,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31039-63-1 | |
| Record name | 1,4-Naphthalenedione, 2,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Naphthalenedione, 2,7-dihydroxy- can be synthesized through several methods. One common method involves the oxidation of 2-hydroxynaphthalene using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of 1,4-Naphthalenedione, 2,7-dihydroxy- may involve large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Synthetic Pathways and Precursor Relationships
2,7-Dihydroxy-1,4-naphthalenedione is hypothesized to arise via the o-succinylbenzoate (OSB) pathway , a route common to 1,4-naphthoquinone biosynthesis. Key steps include:
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Cyclization : Chorismate is converted to 1,4-dihydroxy-2-naphthoate (DHNA) through a seven-step enzymatic cascade involving intermediates like o-succinylbenzoate (OSB) and DHNA-CoA .
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Decarboxylation : DHNA undergoes spontaneous or enzyme-mediated decarboxylation to form 1,4-naphthoquinone derivatives. For 2,7-dihydroxy substitution, hydroxylation at C-2 and C-7 likely occurs post-decarboxylation via cytochrome P450 or 2-oxoglutarate-dependent dioxygenases .
Nucleophilic Addition Reactions
The quinoid core of 2,7-dihydroxy-1,4-naphthalenedione participates in nucleophilic additions, particularly at the electron-deficient C-2 and C-3 positions:
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Amination : Reacts with amines (e.g., aniline) to form substituted aminoquinones. For example:
Similar reactions with 2-hydroxy-1,4-NQ derivatives show yields of 40–72% for C-3 alkylation .
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Thiol Addition : Thiols (e.g., n-butanethiol) add to the quinone ring, forming thioether derivatives .
Redox Reactivity
The redox behavior of 2,7-dihydroxy-1,4-naphthalenedione is critical to its biological and chemical roles:
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Reduction : Enzymatically reduced to semiquinone radicals by NADPH-dependent oxidoreductases, leading to oxidative stress .
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Oxidation : Forms stable hydroquinones under aerobic conditions, which autoxidize to regenerate the quinone .
Alkylation and Glycosylation
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O-Alkylation : Hydroxyl groups at C-2 and C-7 undergo alkylation with alkyl halides (e.g., methyl bromide) in DMF, yielding ether derivatives. For example:
Yields for analogous 2-hydroxy-1,4-NQ derivatives range from 40–72% .
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Glycosylation : Increases solubility and stability. Phenolic hydroxyls are glycosylated by UDP-glycosyltransferases, forming O-glucosides .
Complexation and Metal Interactions
The 2,7-dihydroxy configuration enhances metal-binding capacity:
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Cation Chelation : Forms stable complexes with Fe(III), Cu(II), and Mg(II), altering redox activity and bioavailability .
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Antimicrobial Synergy : Metal complexes exhibit enhanced activity against E. coli and S. aureus compared to the parent compound .
Stability and Degradation
Scientific Research Applications
Biological Activities
1,4-Naphthalenedione derivatives exhibit a wide range of biological properties, including:
- Antimicrobial Activity : Research indicates that naphthazarin and its derivatives possess potent antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that these compounds can significantly inhibit the growth of pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa .
- Antitumor Properties : Naphthazarin has been investigated for its potential in cancer therapy. Synthetic derivatives have shown moderate to excellent activity against cancer cell lines, including colon adenocarcinoma and breast ductal carcinoma. Some compounds demonstrated superior efficacy compared to standard chemotherapeutics .
- Neuroprotective Effects : Naphthazarin has been recognized for its neuroprotective capabilities, which may be beneficial in treating neurodegenerative diseases. Its ability to scavenge free radicals and modulate cellular signaling pathways contributes to its protective effects .
Mechanistic Insights
The mechanisms through which naphthazarin exerts its effects are multifaceted:
- Oxidative Stress Modulation : Studies have shown that naphthazarin influences catalase activity and hydrogen peroxide production in plant models, indicating its role in oxidative stress responses. At certain concentrations, it can enhance catalase activity while at others, it may inhibit it, demonstrating a dose-dependent effect .
- Interaction with Cellular Targets : Naphthazarin interacts with various molecular targets within cells, including enzymes involved in inflammatory responses. For example, it has been shown to inhibit interleukin-1β production in immune cells, suggesting potential applications in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of substituted naphthoquinones against Plasmodium falciparum. The results indicated that certain derivatives exhibited enhanced biofilm inhibition compared to traditional antibiotics like ciprofloxacin, marking them as promising candidates for further development .
Case Study 2: Cancer Cell Line Testing
In another research effort, synthetic derivatives of naphthazarin were tested against several cancer cell lines. The study found that specific compounds not only inhibited cell proliferation but also induced apoptosis in malignant cells. This positions naphthazarin as a viable lead compound for developing new anticancer therapies .
Industrial Applications
Naphthazarin is also utilized in various industrial applications:
- Dye Production : Pyrrolic derivatives of naphthoquinone are used as direct dyes for keratinous materials such as hair. This application is particularly relevant in cosmetic formulations where natural dyes are preferred .
- Chemical Synthesis : The compound serves as a precursor in synthesizing other valuable chemicals and pharmaceuticals due to its reactive quinoid structure .
Data Summary
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial/fungal growth | Effective against M. tuberculosis, P. aeruginosa |
| Antitumor | Cancer cell line inhibition | Moderate to excellent activity against various cancers |
| Neuroprotection | Potential treatment for neurodegenerative diseases | Scavenges free radicals; protects neuronal cells |
| Dye Production | Direct dyes for hair | Used in cosmetic formulations |
| Chemical Synthesis | Precursor for pharmaceuticals | Reactive quinoid structure allows diverse applications |
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2,7-dihydroxy- involves its redox properties. The compound can undergo oxidation-reduction cycles, generating reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can lead to cell damage and apoptosis, particularly in cancer cells . Additionally, the compound can disrupt cellular membranes and interfere with DNA synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,7-dihydroxy-1,4-naphthalenedione with structurally related naphthoquinones:
Key Observations:
- Naphthazarin’s 5,8-OH arrangement enables strong intramolecular hydrogen bonds, stabilizing its semiquinone radical intermediates .
- Chlorinated Derivatives: 2,3-Dichloro-1,4-naphthoquinone () is more electrophilic due to electron-withdrawing Cl groups, enhancing reactivity in coupling reactions (e.g., with amines or thiols) .
- Lipophilic Analogs: Phytonadione’s long isoprenoid chain grants membrane solubility, contrasting sharply with polar hydroxy derivatives .
Biological Activity
1,4-Naphthalenedione, 2,7-dihydroxy- (also known as 2,7-dihydroxy-1,4-naphthoquinone) is a synthetic compound with the molecular formula C10H6O4. It is a derivative of naphthoquinone characterized by the presence of hydroxyl groups at the 2 and 7 positions on the naphthalene ring. This compound has garnered attention due to its diverse biological activities and potential applications in various fields such as medicine and industry.
Antioxidant Properties
1,4-Naphthalenedione, 2,7-dihydroxy- exhibits significant antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that may induce oxidative stress in cells. However, its antioxidant activity helps counteract these effects, making it a potential candidate for therapeutic applications in oxidative stress-related diseases .
Anticancer Activity
Research indicates that this compound has anticancer properties , particularly against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the generation of ROS and modulation of signaling pathways related to cell survival and death. For instance, derivatives of 1,4-naphthoquinone have been found to exhibit pharmacological properties against acute myeloid leukemia (AML), highlighting their potential as anticancer agents .
Anti-inflammatory Effects
1,4-Naphthalenedione, 2,7-dihydroxy- has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In experiments involving human THP-1 macrophages stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in a significant decrease in levels of cytokines such as IL-1β and TNF-α. This suggests its potential use in managing inflammatory conditions .
Antimicrobial Activity
The compound also exhibits antimicrobial properties , making it useful in combating various microbial infections. Its structural similarity to other naphthoquinones allows it to interact with microbial membranes and inhibit growth effectively .
The biological activity of 1,4-Naphthalenedione, 2,7-dihydroxy- is largely attributed to its redox properties. The compound can participate in oxidation-reduction cycles that generate ROS. These reactive intermediates can interact with cellular components, leading to oxidative damage or triggering apoptosis in cancer cells. Additionally, the presence of hydroxyl groups enhances its reactivity and ability to form complexes with various biomolecules .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activities |
|---|---|---|
| 1,4-Naphthoquinone | Lacks hydroxyl groups at positions 2 and 7 | Antimicrobial, anticancer |
| 2-Methyl-1,4-naphthoquinone | Methyl group at position 2 | Vitamin K precursor, anticancer |
| 5,8-Dihydroxy-1,4-naphthoquinone | Hydroxylated derivative | Antioxidant, anticancer |
The unique presence of hydroxyl groups at the 2 and 7 positions in 1,4-Naphthalenedione enhances its reactivity compared to similar compounds like 1,4-naphthoquinone.
Study on Anticancer Activity
A study investigated the effects of various naphthoquinone derivatives on AML cells using network pharmacology and molecular docking techniques. The findings revealed that several compounds derived from the naphthoquinone scaffold exhibited strong binding affinities to key targets involved in cancer progression. Notable targets included STAT3 and HSP90AA1 .
Study on Anti-inflammatory Effects
In another study focusing on inflammatory responses in macrophages treated with LPS, researchers found that treatment with 1,4-Naphthalenedione significantly reduced cytokine production. This study emphasized the potential application of this compound in treating inflammatory diseases .
Study on Antimicrobial Activity
Research highlighted the antimicrobial effects of naphthoquinones against various pathogens. The study indicated that these compounds could disrupt microbial membranes and inhibit growth effectively. This opens avenues for developing new antimicrobial agents based on naphthoquinone structures .
Q & A
Basic Research Questions
Q. How can spectroscopic techniques confirm the structure of 1,4-Naphthalenedione, 2,7-dihydroxy-?
- Methodological Answer :
- 1D and 2D NMR experiments are critical. For example, homonuclear -COSY and heteronuclear -HMQC/HMBC correlations resolve coupling patterns and assign carbon environments. In derivatives of 1,4-naphthalenedione, the -NMR spectrum identifies hydroxyl protons (~δ 12-14 ppm) and aromatic protons, while HMBC links substituents to the quinone backbone .
- UV-Vis Spectroscopy : The conjugated quinone system shows absorption maxima between 250–400 nm, with shifts depending on substituents (e.g., electron-donating groups like -OH increase λ_max) .
- Table 1 : Example NMR Assignments for a Derivative (from lapachol derivatives):
| Proton/Carbon | δ (ppm) | Correlation (HMBC/COSY) | Assignment |
|---|---|---|---|
| C-2 OH | 12.8 | C-1, C-3 | Hydroxyl |
| H-3 | 6.85 | C-2, C-4 | Aromatic |
| H-7 | 7.12 | C-6, C-8 | Aromatic |
| Adapted from . |
Q. What are the key synthetic routes for 1,4-naphthalenedione derivatives?
- Methodological Answer :
- Natural Precursor Route : Derivatives are synthesized from natural precursors like lapachol (2-hydroxy-3-prenyl-1,4-naphthoquinone). For example, refluxing lapachol with morpholine or pyrrolidine yields enamine derivatives via nucleophilic substitution at the C-2 hydroxyl group .
- Direct Functionalization : Electrophilic substitution (e.g., nitration, halogenation) at positions 2, 3, 5, or 8 of the naphthoquinone core is feasible. Solvent choice (e.g., acetic acid vs. DMF) impacts regioselectivity .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) is standard. Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) .
Advanced Research Questions
Q. How to design bioactivity assays for 1,4-naphthalenedione derivatives?
- Methodological Answer :
- Antimicrobial Assays :
- Use disc diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli). MIC values correlate with substituent electronegativity; hydroxyl groups enhance activity via H-bonding with microbial enzymes .
- Cytotoxicity Screening :
- MTT assay on cancer cell lines (e.g., A549 lung carcinoma). Derivatives with prenyl or morpholinyl substituents show IC values <10 μM, likely due to ROS generation .
- Table 2 : Example Bioactivity Data for Enamine Derivatives:
| Derivative | Artemia salina LC (μg/mL) | A549 Cell IC (μM) |
|---|---|---|
| Morpholinyl-deriv | 12.3 | 8.7 |
| Pyrrolidinyl-deriv | 15.6 | 11.2 |
| Data from . |
Q. How to resolve contradictions in solubility data for 1,4-naphthalenedione derivatives?
- Methodological Answer :
- Solvent Polarity Effects : 2,7-dihydroxynaphthalene is water-soluble (~1.2 mg/mL at 25°C) but shows limited solubility in non-polar solvents. Discrepancies arise from crystallinity; DSC analysis (melting endotherm at 183–188°C) confirms purity .
- pH-Dependent Solubility : Hydroxyl groups deprotonate at pH >10, increasing aqueous solubility. Use potentiometric titration to measure pKa values (e.g., pKa1 ~9.5 for 2,7-dihydroxy substitution) .
- Co-solvent Systems : For hydrophobic derivatives (e.g., prenylated analogs), use DMSO:water (1:4) mixtures to enhance solubility without destabilizing the quinone structure .
Q. What computational methods predict the redox behavior of 1,4-naphthalenedione derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level. HOMO-LUMO gaps correlate with antioxidant activity; lower gaps (<4 eV) indicate higher electron-transfer capacity .
- Cyclic Voltammetry : Measure reduction potentials in DMSO. Quinone/semiquinone redox couples (E ~-0.5 to -0.8 V vs. Ag/AgCl) confirm electron-withdrawing substituents stabilize the reduced form .
Data Contradiction Analysis
Q. Why do some studies report conflicting antioxidant vs. pro-oxidant effects for 1,4-naphthalenedione derivatives?
- Methodological Answer :
- Dose-Dependent Effects : At low concentrations (μM range), derivatives act as antioxidants via radical scavenging (DPPH assay). At higher doses (>50 μM), quinones generate ROS (e.g., superoxide via redox cycling), shifting to pro-oxidant behavior .
- Cell Line Variability : Primary cells (e.g., hepatocytes) are more sensitive to ROS than cancer lines (e.g., HeLa). Use ROS-sensitive dyes (DCFH-DA) to quantify intracellular oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
